molecular formula C14H23N3O2S B13199493 5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylbenzenesulfonamide

5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylbenzenesulfonamide

Cat. No.: B13199493
M. Wt: 297.42 g/mol
InChI Key: XBKLKOJPFCOWFW-UHFFFAOYSA-N
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Description

5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylbenzenesulfonamide is a chemical compound with the molecular formula C14H23N3O2S. It is known for its applications in various fields, including pharmaceuticals and proteomics research .

Preparation Methods

The synthesis of 5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylbenzenesulfonamide involves several steps. One common synthetic route includes the reaction of 2-methylbenzenesulfonyl chloride with 1-ethylpyrrolidine to form an intermediate, which is then reacted with ammonia to introduce the amino group . Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved include inhibition or activation of enzymatic reactions, modulation of protein-protein interactions, and changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylbenzenesulfonamide include:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to its analogs.

Properties

Molecular Formula

C14H23N3O2S

Molecular Weight

297.42 g/mol

IUPAC Name

5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C14H23N3O2S/c1-3-17-8-4-5-13(17)10-16-20(18,19)14-9-12(15)7-6-11(14)2/h6-7,9,13,16H,3-5,8,10,15H2,1-2H3

InChI Key

XBKLKOJPFCOWFW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNS(=O)(=O)C2=C(C=CC(=C2)N)C

Origin of Product

United States

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